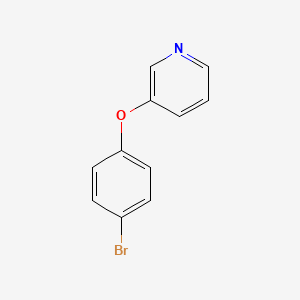
3-(4-Bromophenoxy)-pyridine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-(4-Bromophenoxy)-pyridine” are not available, similar compounds have been synthesized using various methods. For instance, 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized through various reactions, including S-alkylation . Another method reported the synthesis of a meta-substituted phenol derivative using the Ullmann coupling reaction .
Scientific Research Applications
Synthesis of Complex Organic Compounds : 3-(4-Bromophenoxy)-pyridine is often used as a building block in organic synthesis. For example, Lucas et al. (2015) demonstrated its utility in synthesizing 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via regioselective bromination, highlighting its potential in drug discovery research (Lucas, Moore, Donald, & Hawkins, 2015).
Role in Chemical Reactions : The compound plays a critical role in various chemical reactions. For instance, Connell and Dumesic (1987) studied pyridine adsorption to understand the acidic properties of doped silica, where pyridine derivatives like this compound were used to generate Lewis acid sites (Connell & Dumesic, 1987).
Catalytic Applications : In catalysis, Leng et al. (2008) investigated the role of pyridine in promoting catalytic activities, especially in the hydroxylation of benzene to phenol (Leng, Ge, Zhou, & Wang, 2008).
Investigation of Molecular Interactions : Research on molecular interactions and structures often involves pyridine derivatives. For example, Dega-Szafran et al. (1996) explored the differences between N·H·O and O·H·O hydrogen bonds in complexes involving pyridines (Dega-Szafran, Kania, Grundwald-Wyspiańska, Szafran, & Tykarska, 1996).
Optical and Electrical Properties : The optical and electrical properties of pyridine-based compounds are also a subject of interest. Kaya et al. (2010) synthesized pyridine-based Schiff bases to study their photoluminescence properties, highlighting potential applications in electronic and optoelectronic devices (Kaya, Yıldırım, & Avci, 2010).
Environmental Applications : Pyridine derivatives are studied for environmental applications as well. Bokhove et al. (2012) used solvent impregnated resins for the removal of pyridine derivatives from wastewater, demonstrating the compound's role in environmental remediation (Bokhove, Schuur, & Haan, 2012).
Future Directions
Properties
IUPAC Name |
3-(4-bromophenoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFFAYAYZONBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-61-5 | |
| Record name | 3-(4-bromophenoxy)-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2965940.png)

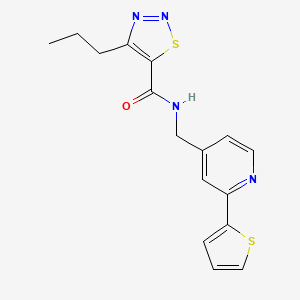

![4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2965947.png)

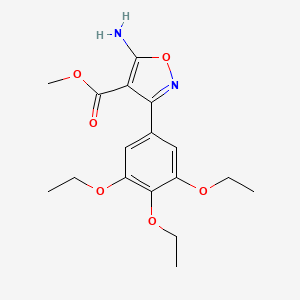
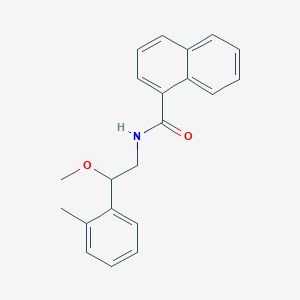
![N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2965953.png)
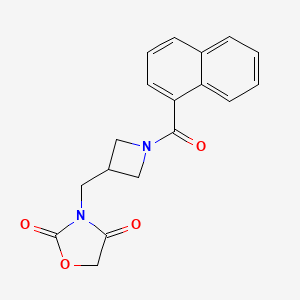
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2965957.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methylbenzoate](/img/structure/B2965959.png)
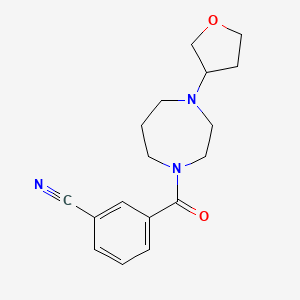
![6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2965961.png)
